molecular formula C9H9NO2 B13612068 3-Ethynyl-2,4-dimethoxypyridine

3-Ethynyl-2,4-dimethoxypyridine

Cat. No.: B13612068
M. Wt: 163.17 g/mol
InChI Key: POUIGMGAMOFEIC-UHFFFAOYSA-N
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Description

3-Ethynyl-2,4-dimethoxypyridine is an organic compound with the molecular formula C9H9NO2 It is a derivative of pyridine, characterized by the presence of ethynyl and methoxy groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated pyridine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 3-Ethynyl-2,4-dimethoxypyridine may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2,4-dimethoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-2,4-dimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,4-dimethoxypyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2,4-dimethoxypyridine is unique due to the specific positioning of the ethynyl and methoxy groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-ethynyl-2,4-dimethoxypyridine

InChI

InChI=1S/C9H9NO2/c1-4-7-8(11-2)5-6-10-9(7)12-3/h1,5-6H,2-3H3

InChI Key

POUIGMGAMOFEIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)OC)C#C

Origin of Product

United States

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